N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring a 2-chlorophenyl amide group and a 3-fluorobenzyl substitution at the N1 position of the pyridinone ring. Its molecular formula is C₁₉H₁₃ClFN₂O₂ (molecular weight: 367.78 g/mol). This compound belongs to a class of molecules known for modulating kinase activity, though its specific biological targets remain underexplored in publicly available literature. Structural features such as the electron-withdrawing chlorine (ortho to the amide) and fluorine substituents likely influence its electronic properties, solubility, and intermolecular interactions .
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-16-8-1-2-9-17(16)22-18(24)15-7-4-10-23(19(15)25)12-13-5-3-6-14(21)11-13/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUDAJKZNYWAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (BG01319)
- Structure : Differs in the amide substituent (4-acetylphenyl vs. 2-chlorophenyl) and retains the 3-fluorobenzyl group.
- Molecular Weight : 364.37 g/mol (C₂₁H₁₇FN₂O₃) .
- Key Differences: The acetyl group at the para position introduces a ketone moiety, enhancing polarity but reducing lipophilicity compared to the chloro substituent.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Features a 3-bromo-2-methylphenyl amide group without the 3-fluorobenzyl substitution.
- Molecular Planarity : The dihedral angle between aromatic rings is 8.38° , indicating near-planar conformation due to π-conjugation via the amide bridge .
- Crystallography : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a property likely shared with the target compound but modulated by halogen size (Br vs. Cl) .
BMS-777607
- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Function : A potent, selective inhibitor of the Met kinase superfamily (IC₅₀ = 3.9 nM for Met) with oral efficacy .
- Key Differences: The ethoxy group at C4 and amino-chloropyridinyloxy substituent enhance Met kinase binding via hydrophobic and hydrogen-bonding interactions. Dual fluorophenyl groups (3- and 4-positions) contrast with the target compound’s single 3-fluorobenzyl group, suggesting divergent selectivity profiles.
4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d)
- Structure : Includes nitro groups at the phenyl and styryl moieties.
- Electron Effects: Nitro groups strongly withdraw electrons, reducing the basicity of the pyridinone ring compared to the target compound’s chloro-fluoro system .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Halogen Interactions : Chlorine (in the target compound) and bromine (in ’s analog) influence van der Waals interactions in kinase binding pockets. Smaller halogens like fluorine improve metabolic stability .
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